

An In-depth Technical Guide to the Synthesis and Characterization of Cyclohexanone Phenylhydrazone

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Compound of Interest

Compound Name: Cyclohexanone phenylhydrazone

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This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of **cyclohexanone phenylhydrazone**, a key intermediate in various chemical syntheses, most notably the Fischer indole synthesis.

Physicochemical Properties

Cyclohexanone phenylhydrazone is a solid at room temperature, appearing as a colorless to pale yellow crystalline powder.^[1] Its core structure consists of a cyclohexyl ring attached to a phenylhydrazone group.^[1]

Property	Value	Reference
IUPAC Name	N-(cyclohexylideneamino)aniline	[1][2]
CAS Number	946-82-7	[1][2]
Molecular Formula	C ₁₂ H ₁₆ N ₂	[1][2]
Molecular Weight	188.27 g/mol	[1][2]
Physical State	Solid at 25°C	[1]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	77°C (from dilute ethanol)	[3]

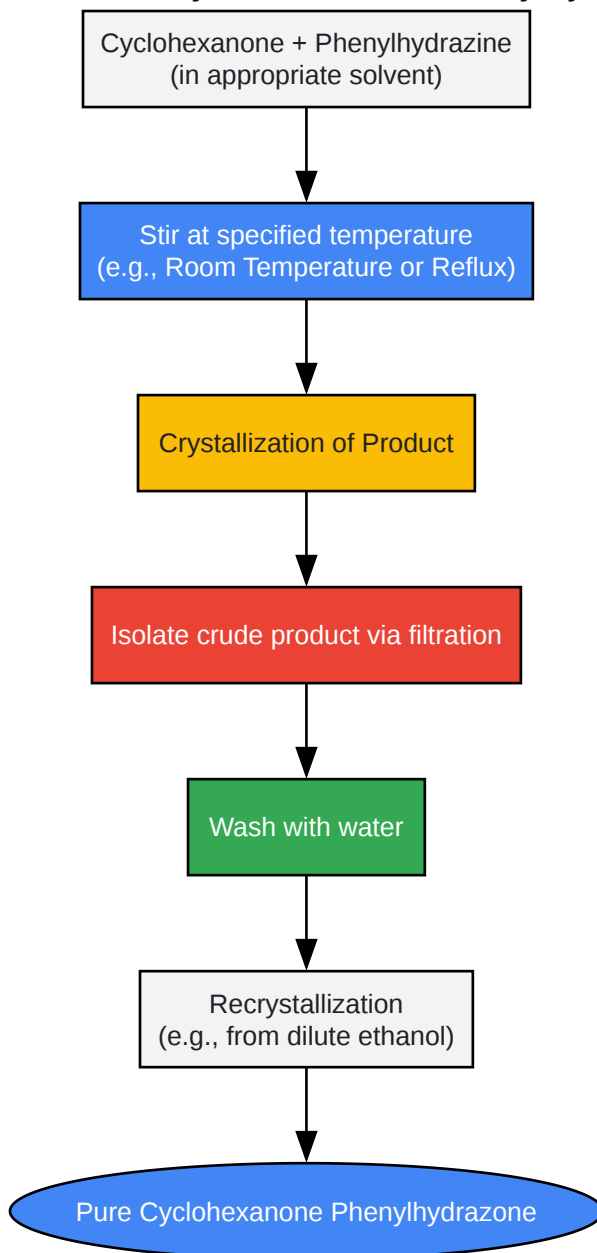
Synthesis of Cyclohexanone Phenylhydrazone

The primary method for synthesizing **cyclohexanone phenylhydrazone** is the acid-catalyzed condensation reaction between cyclohexanone and phenylhydrazine.[4] The reaction is atom-economical, with water being the main byproduct.[4]

The general mechanism involves the nucleophilic attack of the nitrogen atom from phenylhydrazine on the carbonyl carbon of cyclohexanone.[4] This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond characteristic of the hydrazone.[4]

The overall process from reactants to the purified product follows a standard laboratory workflow.

Experimental Workflow for Cyclohexanone Phenylhydrazone Synthesis

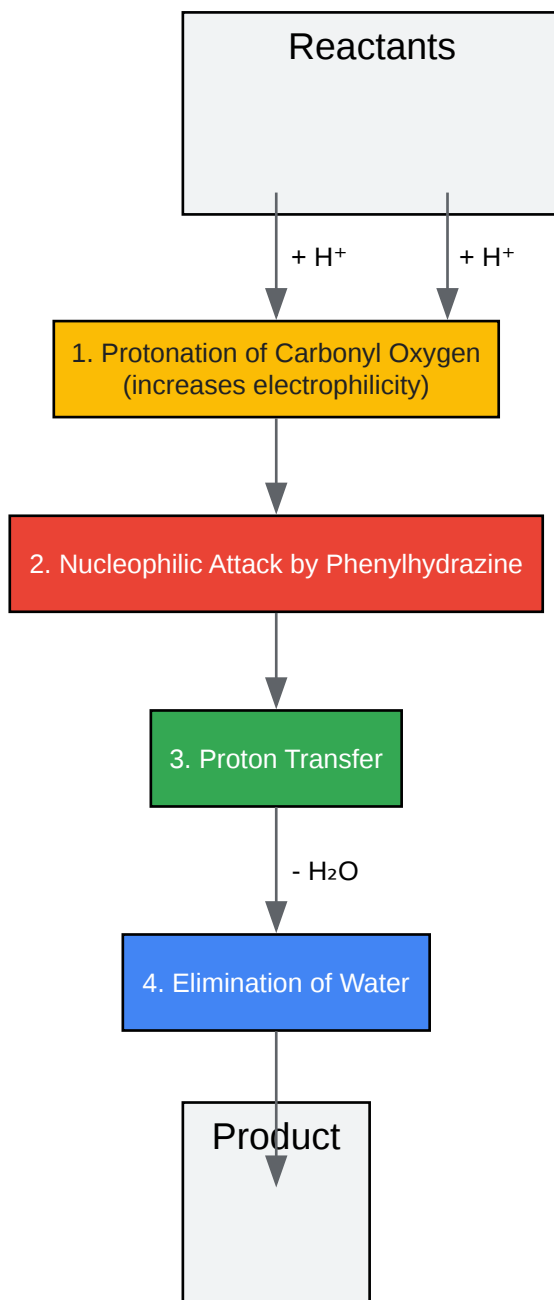


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Caption: A typical workflow for the synthesis and purification of **cyclohexanone phenylhydrazone**.

The acid-catalyzed condensation is a fundamental reaction in organic chemistry.

Acid-Catalyzed Synthesis Mechanism



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Caption: Mechanism of acid-catalyzed formation of **cyclohexanone phenylhydrazone**.

Experimental Protocols

This protocol is adapted from established methods using readily available reagents.^[3]

Materials:

- Phenylhydrazine hydrochloride: 1.0 g
- Crystallized sodium acetate: 1.5 g
- Cyclohexanone: 0.5 mL
- Deionized water: 18 mL
- Ethanol (for recrystallization)

Procedure:

- Prepare a solution of phenylhydrazine by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
- In a separate container, prepare a solution of 0.5 mL of cyclohexanone in 8 mL of water.
- Add the cyclohexanone solution to the phenylhydrazine solution.
- Shake the mixture vigorously. The product, **cyclohexanone phenylhydrazone**, will begin to crystallize.
- Filter the resulting crystals using a Büchner funnel.
- Wash the crystals thoroughly with cold water to remove any unreacted starting materials and salts.
- Purify the crude product by recrystallization from dilute ethanol to yield the final product.[3]

This method utilizes a biodegradable catalyst in an aqueous solvent system, minimizing waste.
[4][5]

Materials:

- Carbonyl compound (Cyclohexanone): 1 mmol
- Hydrazine (Phenylhydrazine): 1 mmol

- Meglumine: 0.15 mmol
- Water-ethanol (1:1 mixture): 4 mL
- Ethyl acetate
- Anhydrous Na_2SO_4

Procedure:

- To a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in 4 mL of a 1:1 water-ethanol solution, add meglumine (0.15 mmol).^[5]
- Stir the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).^[5]
- Upon completion, add 5 mL of water and 5 mL of ethyl acetate to the mixture.^[5]
- Extract the product into the ethyl acetate layer.
- Dry the organic phase over anhydrous Na_2SO_4 and remove the solvent under vacuum.^[5]
- Purify the crude product by column chromatography or recrystallization.^[5]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized **cyclohexanone phenylhydrazone**.

The IR spectrum provides definitive evidence of the hydrazone formation. The most critical observation is the disappearance of the strong carbonyl ($\text{C}=\text{O}$) stretch from the cyclohexanone starting material (typically around 1710 cm^{-1}) and the appearance of the $\text{C}=\text{N}$ imine bond.^{[1][6]}

Wavenumber (cm ⁻¹)	Assignment	Significance
1603-1614	C=N (Imine) Stretch	Confirms the formation of the hydrazone.[4]
~1710	C=O Stretch (Absent)	Confirms consumption of the cyclohexanone starting material.[1]

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[4]

¹H NMR Spectroscopy Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.2–7.4	Multiplet	Aromatic protons of the phenyl group.[4]
2.4–2.6	Multiplet	Protons on the cyclohexyl ring. [4]

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum is used to confirm the carbon skeleton. A key signal is the carbon of the C=N bond. Unlike cyclohexanone, which shows a single peak for its ring carbons due to symmetry, the carbons in the cyclohexyl ring of the product are no longer equivalent and show multiple signals.[4]

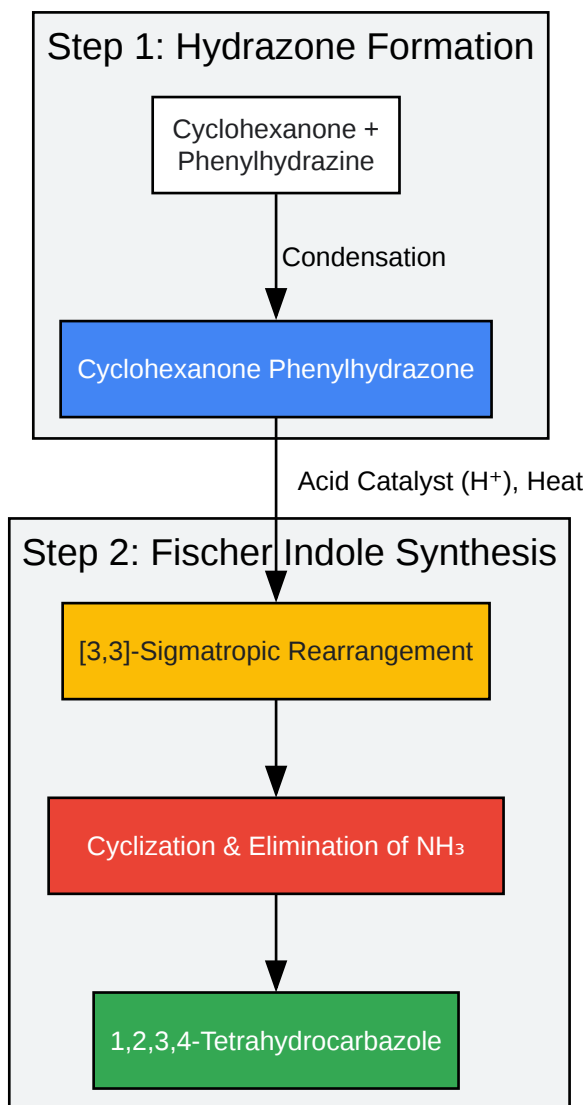
Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of the compound.

m/z (mass-to-charge ratio)	Assignment
188	Molecular Ion Peak ($[M]^+$), corresponding to the molecular formula $C_{12}H_{16}N_2$. [1]
93	Base Peak, corresponding to the loss of the cyclohexyl portion. [1]

Application in Further Synthesis: The Fischer Indole Synthesis

Cyclohexanone phenylhydrazone is a classic precursor for the Fischer indole synthesis, a reaction that produces the aromatic heterocycle indole.[\[7\]](#) Under acidic conditions, the hydrazone undergoes a [\[5\]](#)[\[5\]](#)-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form 1,2,3,4-tetrahydrocarbazole.[\[7\]](#)[\[8\]](#)

Role in Fischer Indole Synthesis



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Caption: The two-stage process from starting materials to tetrahydrocarbazole via Fischer Indole Synthesis.

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